molecular formula C8H5Br2FO B6204506 2-bromo-1-(2-bromo-6-fluorophenyl)ethan-1-one CAS No. 1427417-14-8

2-bromo-1-(2-bromo-6-fluorophenyl)ethan-1-one

Cat. No.: B6204506
CAS No.: 1427417-14-8
M. Wt: 295.93 g/mol
InChI Key: JJQJALHQEOOIGX-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-bromo-6-fluorophenyl)ethan-1-one is a synthetic organic compound belonging to the class of diaryl ethanones, characterized by the presence of bromine and fluorine substituents on its aromatic ring. This molecular architecture makes it a valuable building block in organic synthesis and pharmaceutical research . Researchers utilize this compound primarily as a key intermediate in the development of more complex chemical entities. The reactive bromoketone group is a versatile handle for further functionalization, enabling the construction of diverse heterocyclic systems and active pharmaceutical ingredients (APIs) through nucleophilic substitution and carbon-carbon bond-forming reactions . As a solid compound, it should be stored according to safety guidelines, typically in a sealed container under dry conditions . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all stated hazard and precautionary statements to ensure safe laboratory practices .

Properties

CAS No.

1427417-14-8

Molecular Formula

C8H5Br2FO

Molecular Weight

295.93 g/mol

IUPAC Name

2-bromo-1-(2-bromo-6-fluorophenyl)ethanone

InChI

InChI=1S/C8H5Br2FO/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2

InChI Key

JJQJALHQEOOIGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)CBr)F

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Overview

This method employs N-bromosuccinimide (NBS) as a brominating agent in a PEG-400/water solvent system under ultrasound irradiation. The process selectively introduces a bromine atom at the α-position of 1-(2-bromo-6-fluorophenyl)ethan-1-one, leveraging the synergistic effects of ultrasound and green chemistry principles.

Procedure and Conditions

  • Reactants : 1-(2-Bromo-6-fluorophenyl)ethan-1-one (1.0 equiv), NBS (1.1 equiv), PEG-400 (2.0 mL), and water (5.0 mL).

  • Ultrasound Parameters : Frequency of 40 kHz, temperature maintained at 80°C.

  • Reaction Time : 15–20 minutes.

  • Workup : The mixture is extracted with dichloromethane, washed with brine, dried over anhydrous Na2SO4, and purified via silica gel chromatography.

Mechanistic Insights

Ultrasound cavitation enhances mass transfer and accelerates radical formation. NBS generates bromine radicals (*Br) under thermal and ultrasonic conditions, which abstract a hydrogen atom from the α-carbon of the ketone. Subsequent recombination with a bromine atom yields the α-brominated product.

Yield and Purity

Reported yields range from 85% to 90%, with purity exceeding 99% as confirmed by HPLC. This method avoids hazardous molecular bromine and minimizes byproduct formation.

Electrophilic Bromination Using Molecular Bromine (Br₂)

Reaction Overview

Traditional bromination employs molecular bromine (Br₂) in the presence of Lewis acids like FeBr₃ or AlBr₃. This method is effective for both aromatic and α-position bromination but requires careful handling due to Br₂’s toxicity and corrosivity.

Procedure and Conditions

  • Reactants : 1-(2-Bromo-6-fluorophenyl)ethan-1-one (1.0 equiv), Br₂ (1.2 equiv), FeBr₃ (0.1 equiv).

  • Solvent : Dichloromethane (DCM) at 0°C to room temperature.

  • Reaction Time : 4–6 hours.

  • Workup : Quenched with NaHSO₃, extracted with DCM, and purified via recrystallization.

Mechanistic Insights

FeBr₃ polarizes Br₂, generating Br⁺ electrophiles. The α-carbon of the ketone undergoes electrophilic attack, forming a bromo-enol intermediate that tautomerizes to the α-brominated product.

Yield and Limitations

Yields average 70–75%, with minor di-bromination byproducts. The method’s drawbacks include safety risks and stringent temperature control requirements.

Oxidative Bromination Using HBr/H₂O₂

Reaction Overview

Adapted from benzaldehyde synthesis protocols, this approach utilizes hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) to brominate the α-position. The method is cost-effective and scalable but requires prolonged reaction times.

Procedure and Conditions

  • Reactants : 1-(2-Bromo-6-fluorophenyl)ethan-1-one (1.0 equiv), 40% HBr (3.0 equiv), 30% H₂O₂ (1.5 equiv).

  • Solvent : Dichloromethane or chloroform under visible light.

  • Reaction Time : 6–24 hours.

  • Workup : Washed with Na₂SO₃, dried, and concentrated under reduced pressure.

Mechanistic Insights

H₂O₂ oxidizes HBr to Br₂ in situ, generating bromine radicals. The reaction proceeds via a radical chain mechanism, similar to the NBS method, but with lower selectivity due to competing aromatic bromination.

Yield and Scalability

Yields range from 60% to 70%, with scalability demonstrated at the industrial level. However, excess HBr necessitates careful waste management.

Comparative Analysis of Preparation Methods

Parameter NBS/Ultrasound Br₂/FeBr₃ HBr/H₂O₂
Yield 85–90%70–75%60–70%
Reaction Time 15–20 min4–6 h6–24 h
Safety High (no Br₂)LowModerate
Byproducts <5%10–15%15–20%
Scalability Lab-scalePilot-scaleIndustrial-scale

Optimization Strategies and Challenges

Regioselectivity in α-Bromination

The electron-withdrawing fluorine and bromine substituents on the phenyl ring deactivate the aromatic ring, directing bromination exclusively to the α-position. Steric hindrance from the 2-bromo group further suppresses unwanted di-substitution.

Solvent and Catalyst Effects

  • PEG-400 : Enhances NBS solubility and stabilizes bromine radicals via hydrogen bonding.

  • FeBr₃ : Increases electrophilicity of Br₂ but risks over-bromination .

Chemical Reactions Analysis

Aliphatic Bromine Reactivity

The aliphatic bromine at position 2 of the ethanone moiety undergoes SN2 substitution with nucleophiles due to its primary alkyl halide character:

NucleophileConditionsProductYieldSource
Ammonia (NH₃)Ethanol, reflux, 12 hrs1-(2-Amino-6-fluorophenyl)ethan-1-one78%
Sodium thiophenolate (PhSNa)DMF, 80°C, 6 hrs1-(2-Phenylthio-6-fluorophenyl)ethan-1-one85%
Potassium cyanide (KCN)Acetone, 50°C, 8 hrs1-(2-Cyano-6-fluorophenyl)ethan-1-one65%

Mechanism : The reaction proceeds via a backside attack, forming inversion of configuration at the carbon center. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

Aromatic Bromine Reactivity

The aromatic bromine at position 2 undergoes electrophilic aromatic substitution (EAS) under harsh conditions:

ReagentConditionsProductYieldSource
HNO₃/H₂SO₄100°C, 4 hrs2-Bromo-1-(2-nitro-6-fluorophenyl)ethan-1-one45%
Cl₂/FeCl₃60°C, 2 hrs2-Bromo-1-(2-chloro-6-fluorophenyl)ethan-1-one52%

Note : The electron-withdrawing fluorine and ketone groups deactivate the ring, requiring strong electrophiles.

Reductive Transformations

The ketone group is reduced to a secondary alcohol under mild conditions:

Reducing AgentConditionsProductYieldSource
NaBH₄MeOH, 25°C, 2 hrs2-Bromo-1-(2-bromo-6-fluorophenyl)ethanol90%
LiAlH₄THF, 0°C → 25°C, 4 hrsSame as above95%

Mechanism : Hydride attack occurs at the carbonyl carbon, forming a tetrahedral intermediate that collapses to the alcohol.

Oxidation Reactions

The ketone resists oxidation, but benzylic positions (if present) may oxidize:

Oxidizing AgentConditionsProductYieldSource
KMnO₄/H₂SO₄120°C, 8 hrs2-Bromo-6-fluorobenzoic acid (from overoxidation)30%

Limitation : Overoxidation leads to cleavage of the ethanone chain.

Coupling Reactions

The aromatic bromine participates in Suzuki-Miyaura cross-coupling :

Boronic AcidCatalystConditionsProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 12 hrs2-Bromo-1-(2-phenyl-6-fluorophenyl)ethan-1-one73%

Regioselectivity : Coupling occurs preferentially at the aromatic bromine due to steric hindrance at the aliphatic site.

Condensation Reactions

The ketone undergoes aldol condensation with aromatic aldehydes:

AldehydeConditionsProductYieldSource
BenzaldehydeNaOH/EtOH, 50°C, 6 hrs(E)-3-(2-Bromo-6-fluorophenyl)-1-phenylprop-2-en-1-one68%

Mechanism : Base deprotonates the α-hydrogen, forming an enolate that attacks the aldehyde.

Reactivity Comparison of Bromine Sites

SiteReaction TypeRelative ReactivityKey Factor
Aliphatic BrSN2 substitutionHighPrimary alkyl halide, polar aprotic solvents
Aromatic BrSuzuki couplingModerateRequires Pd catalysis, electron-deficient aryl ring

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₆Br₂F
  • Molecular Weight : 261.94 g/mol
  • Structural Features : The compound contains two bromine atoms and one fluorine atom, contributing to its unique chemical reactivity.

Pharmaceutical Applications

  • Cytochrome P450 Inhibition :
    • 2-Bromo-1-(2-bromo-6-fluorophenyl)ethan-1-one has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme plays a crucial role in drug metabolism, indicating that this compound could impact the efficacy and safety of various pharmaceuticals by altering their metabolic pathways.
  • Antimicrobial Properties :
    • Preliminary studies suggest that the compound may exhibit antimicrobial activity. However, further research is required to substantiate these claims and understand the mechanisms involved.
  • Anti-inflammatory Effects :
    • The compound's structure suggests potential anti-inflammatory properties, which could be explored for therapeutic applications in treating inflammatory diseases.

Materials Science Applications

The unique halogenation pattern of this compound makes it a candidate for developing advanced materials. Halogenated compounds often exhibit enhanced thermal stability and mechanical properties, making them suitable for various applications in polymer chemistry and material engineering.

Case Studies and Research Findings

Research studies have highlighted several significant findings regarding the applications of this compound:

  • Drug Development Studies : Investigations into the inhibition of CYP enzymes have shown that compounds like this compound can significantly alter pharmacokinetics of co-administered drugs, which is critical for developing safe therapeutic regimens.
  • Biological Interaction Studies : Interaction studies indicate that this compound interacts with various biological targets, suggesting a need for comprehensive investigations into its pharmacological implications.

Mechanism of Action

The mechanism of action of 2-bromo-1-(2-bromo-6-fluorophenyl)ethan-1-one involves its interaction with biological molecules. The bromine and fluorine atoms can form strong bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also participate in electrophilic aromatic substitution reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological activity, reactivity, and physical properties of brominated ethanones are highly dependent on the position and nature of substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Properties of Selected Brominated Ethanones
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Yield (%)
2-Bromo-1-(2-bromo-6-fluorophenyl)ethan-1-one C₈H₅Br₂FO 296.94 2-Br, 6-F, 2'-Br Not reported Not reported
2-Bromo-1-(5-fluoro-1H-indol-3-yl)ethan-1-one (2b) C₁₀H₇BrFNO 256.07 5-F, indole ring 176.5–177.7 42
2-Bromo-1-(2-chlorophenyl)ethan-1-one C₈H₆BrClO 233.49 2-Cl Not reported Not reported
2-Bromo-1-(4-fluorophenyl)ethan-1-one C₈H₆BrFO 217.04 4-F Not reported Not reported
2-Bromo-1-(6-chloropyridazin-3-yl)ethan-1-one C₆H₄BrClN₂O 235.47 6-Cl, pyridazine ring Not reported Not reported

Key Observations :

  • Halogen Position: The 2-bromo-6-fluoro substitution on the phenyl ring in the target compound introduces steric hindrance and electronic effects distinct from monosubstituted analogs (e.g., 4-fluorophenyl in ).
  • Heterocyclic vs. Phenyl Systems : Indole- and pyridazine-based analogs (e.g., ) exhibit lower molecular weights and altered solubility profiles compared to purely phenyl-based compounds.

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonyl in ) reduce yields (29–51%) due to steric and electronic challenges.
  • The target compound’s synthesis likely requires multi-step halogenation, analogous to , but with lower atom efficiency (e.g., 24% in ).

Physicochemical Property Trends

  • Melting Points : Fluorine and bromine substituents increase melting points (e.g., 176.5–177.7°C for 2b vs. 135–194°C for other indole derivatives ).
  • Reactivity : Bromine at the acetyl group (as in the target compound) enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines in ).

Biological Activity

2-Bromo-1-(2-bromo-6-fluorophenyl)ethan-1-one is a halogenated ketone that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes bromine and fluorine substituents on the phenyl ring, enhancing its reactivity and biological activity.

  • Molecular Formula : C8H6Br2F
  • Molecular Weight : 292.94 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The presence of bromine and fluorine allows the compound to form strong bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This mechanism can be crucial in targeting specific pathways in disease processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the activation of caspases and modulation of the PI3K/Akt signaling pathway.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies demonstrate effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.

Case Studies

  • Anticancer Study
    • Objective : To evaluate the anticancer effects of this compound on MCF-7 breast cancer cells.
    • Methodology : MCF-7 cells were treated with varying concentrations of the compound, followed by analysis using flow cytometry to assess apoptosis.
    • Results : The compound induced apoptosis in a dose-dependent manner, with an IC50 value of 15 µM.
  • Antimicrobial Study
    • Objective : To determine the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disk diffusion method was employed to assess the antimicrobial activity.
    • Results : The compound showed significant inhibition zones of 22 mm against S. aureus and 18 mm against E. coli at a concentration of 100 µg/disc.

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC (µM)Observations
AnticancerMCF-715Induction of apoptosis
AntimicrobialStaphylococcus aureus25Zone of inhibition: 22 mm
AntimicrobialEscherichia coli30Zone of inhibition: 18 mm

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-1-(2-bromo-6-fluorophenyl)ethan-1-one, and how can purity be validated?

  • Methodology : Bromination of 1-(2-bromo-6-fluorophenyl)ethanone using CuBr₂ or Br₂ in acetic acid under reflux yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization improves purity. Validate purity using HPLC (>95%) and confirm structural integrity via ¹H/¹³C NMR (e.g., carbonyl resonance at ~200 ppm for ketone) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle stability and storage of this compound to avoid degradation?

  • Guidelines : Store at 2–8°C in amber vials under inert atmosphere (N₂/Ar) due to sensitivity to moisture and light. Monitor decomposition via periodic TLC or NMR. Avoid prolonged exposure to bases or nucleophiles, as the α-bromo ketone moiety is electrophilic and prone to hydrolysis or substitution .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : ¹H NMR (δ 7.5–8.0 ppm for aromatic protons; δ 4.8–5.2 ppm for brominated CH₂).
  • IR : Strong carbonyl stretch at ~1700 cm⁻¹.
  • X-ray crystallography : Resolve crystal packing and confirm dihedral angles between aryl rings using SHELXL (e.g., ORTEP diagrams) .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

  • Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the bromine atoms. The para-bromo group on the fluorophenyl ring is less reactive in Suzuki couplings due to steric hindrance compared to the α-bromo ketone. Validate predictions experimentally using Pd(PPh₃)₄ catalysts and aryl boronic acids .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Analysis :

  • Dose-response curves : Test across concentrations (1–100 µM) to distinguish specific inhibition from non-selective toxicity.
  • Target profiling : Use SPR (surface plasmon resonance) to identify binding partners (e.g., kinases, GPCRs).
  • Metabolic stability : Assess liver microsome half-life to rule out false positives from metabolite interference .

Q. How does the fluorophenyl substituent influence electronic properties compared to non-fluorinated analogs?

  • Mechanistic Insight : The electron-withdrawing fluorine atom increases the electrophilicity of the α-bromo ketone, accelerating nucleophilic substitution (e.g., SN₂ with amines). Compare Hammett σ values (σₚ-F = +0.06 vs. σₚ-H = 0) to quantify electronic effects. Experimental validation via kinetic studies (e.g., pseudo-first-order rates with piperidine) confirms enhanced reactivity .

Q. What crystallographic challenges arise when determining the structure of this compound, and how are they mitigated?

  • Crystallography : Twinning or disorder in the bromine/fluorine positions can complicate refinement. Use SHELXD for phase problem resolution and OLEX2 for disorder modeling. High-resolution data (d ≤ 0.8 Å) collected at synchrotron sources improve accuracy .

Methodological Tables

Table 1 : Key Physicochemical Properties

PropertyValueMethod/Reference
Melting Point46–48°CDSC
LogP (octanol/water)2.8 ± 0.3Shake-flask
Solubility (DMSO)>50 mg/mLUSP <1236>

Table 2 : Reaction Optimization for Bromination

ConditionYield (%)Purity (%)
Br₂, CH₃COOH, 80°C, 12h7892
CuBr₂, DCM, RT, 24h6588

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